3-Chloro-2-fluorobenzamidine 3-Chloro-2-fluorobenzamidine
Brand Name: Vulcanchem
CAS No.: 1260876-45-6
VCID: VC3182603
InChI: InChI=1S/C7H6ClFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11)
SMILES: C1=CC(=C(C(=C1)Cl)F)C(=N)N
Molecular Formula: C7H6ClFN2
Molecular Weight: 172.59 g/mol

3-Chloro-2-fluorobenzamidine

CAS No.: 1260876-45-6

Cat. No.: VC3182603

Molecular Formula: C7H6ClFN2

Molecular Weight: 172.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-fluorobenzamidine - 1260876-45-6

Specification

CAS No. 1260876-45-6
Molecular Formula C7H6ClFN2
Molecular Weight 172.59 g/mol
IUPAC Name 3-chloro-2-fluorobenzenecarboximidamide
Standard InChI InChI=1S/C7H6ClFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11)
Standard InChI Key RFPPSHOTEFAIKH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)F)C(=N)N
Canonical SMILES C1=CC(=C(C(=C1)Cl)F)C(=N)N

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-2-fluorobenzamidine, also known as 3-chloro-2-fluorobenzenecarboximidamide or 3-chloro-2-fluorobenzene-1-carboximidamide, is an aromatic compound characterized by halogen substitutions on a benzene ring with an amidine functional group . It is formally identified by CAS Registry Number 1260876-45-6, with a molecular formula of C7H6ClFN2 and a molecular weight of 172.59 g/mol .

The compound's structure features a benzene ring substituted with a chlorine atom at position 3 and a fluorine atom at position 2, along with an amidine functional group (-C(=NH)NH2). This structural arrangement confers specific electronic properties that influence its reactivity and potential biological activity. The presence of both electron-withdrawing halogens alters the electron density distribution across the aromatic ring, potentially enhancing certain reactivity patterns compared to non-halogenated benzamidine derivatives.

Nomenclature and Identification

The compound can be referenced through several identifiers and alternative names:

Identifier TypeValue
CAS Number1260876-45-6
Molecular FormulaC7H6ClFN2
Molecular Weight172.59 g/mol
Alternative Names3-chloro-2-fluorobenzenecarboximidamide; 3-chloro-2-fluorobenzene-1-carboximidamide; G10567; EN300-1967845

This systematic naming reflects both the structural features and functional groups present in the molecule, providing clear identification within chemical databases and literature .

Physical and Chemical Properties

3-Chloro-2-fluorobenzamidine is reported to be a liquid under standard conditions with a typical commercial purity of 99.0% . While detailed spectroscopic data is limited in the available research, we can infer certain properties based on its structure and related compounds.

The amidine functional group (-C(=NH)NH2) is known to be basic due to the presence of nitrogen atoms with lone pairs of electrons. This basicity may influence the compound's solubility profile and its interactions with acidic molecules. Additionally, the presence of chlorine and fluorine substituents on the benzene ring likely impacts the compound's lipophilicity, potentially enhancing its membrane permeability in biological systems.

Structural Relationship to Similar Compounds

3-Chloro-2-fluorobenzamidine belongs to a broader family of halogenated benzamidines, which share structural similarities but differ in their substitution patterns and resulting properties. Understanding these relationships provides context for predicting its chemical behavior and potential applications.

Comparison with Related Compounds

Examining related compounds provides insight into the unique characteristics of 3-chloro-2-fluorobenzamidine:

CompoundMolecular FormulaKey Structural Differences
3-Chloro-2-fluorobenzamideC7H5ClFNOContains an amide group rather than amidine
3-Chloro-2-fluorobenzohydrazideC7H6ClFN2OFeatures a hydrazide functional group
3-Bromo-2-fluorobenzamidineC7H6BrFN2Contains bromine instead of chlorine at position 3
N-(3-Chloro-benzyl)-4-fluoro-benzamidineC14H12ClFN2Has a more complex structure with benzyl linkage

The structural variations among these compounds, particularly the positioning of halogen substituents and the nature of functional groups, significantly influence their chemical reactivity, biological activity, and physical properties.

Synthesis and Preparation

Based on general synthetic approaches for similar compounds, 3-Chloro-2-fluorobenzamidine might be prepared through a multi-step synthesis starting from appropriately substituted benzoic acid or nitrile derivatives. Typical synthetic routes for benzamidines often involve:

  • Conversion of benzoic acid to acid chloride

  • Transformation to nitrile via amide formation and dehydration

  • Reaction with ammonia or ammonium salts under controlled conditions to form the amidine group

The specific synthetic challenges for 3-Chloro-2-fluorobenzamidine would likely involve regioselective halogenation to ensure the correct substitution pattern and careful control of reaction conditions to form the amidine group without affecting the halogen substituents.

Analytical Considerations

For research applications, analytical characterization of 3-Chloro-2-fluorobenzamidine is essential to confirm identity and purity. Recommended analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F)

  • High-Resolution Mass Spectrometry (HRMS)

  • Infrared Spectroscopy (IR)

  • Elemental Analysis

  • High-Performance Liquid Chromatography (HPLC)

The characteristic signals from the halogen substituents and amidine functional group would provide distinctive spectroscopic features for identification and purity assessment.

Future Research Directions

The unique structural features of 3-Chloro-2-fluorobenzamidine suggest several promising areas for future investigation:

  • Systematic evaluation of its pharmacological properties, particularly its potential as an enzyme inhibitor or receptor ligand

  • Assessment of its corrosion inhibition properties, building on findings from related fluorobenzamidine compounds

  • Structure-activity relationship studies to determine the influence of the specific halogenation pattern on biological activity

  • Exploration of novel synthetic routes to improve yield and purity

  • Computational studies to predict binding affinities to potential biological targets

Such investigations would enhance our understanding of this compound and potentially reveal valuable applications in medicinal chemistry, materials science, or other research fields.

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